molecular formula C13H8F21O5P B12717883 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate CAS No. 94158-70-0

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate

Cat. No.: B12717883
CAS No.: 94158-70-0
M. Wt: 674.14 g/mol
InChI Key: NQLRFTJXTHUSEC-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate typically involves the following steps:

    Fluorination: The starting material, a hydrocarbon chain, undergoes a fluorination process to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).

    Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation to introduce the hydroxyl group (-OH) at the desired position. This can be done using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Phosphorylation: Finally, the hydroxylated intermediate is phosphorylated to introduce the dihydrogen phosphate group (-PO4H2). This step can be carried out using phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination, hydroxylation, and phosphorylation processes. These processes are optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group (-C=O). Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, using thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of alkyl halides

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and materials.

    Biology: Employed in the study of biological membranes and proteins due to its unique interaction with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate involves its interaction with molecular targets through its fluorinated chain and functional groups. The extensive fluorination enhances its binding affinity to hydrophobic regions of proteins and membranes, while the hydroxyl and phosphate groups facilitate interactions with polar and charged sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

Uniqueness

Compared to similar compounds, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate stands out due to its unique combination of extensive fluorination, hydroxylation, and phosphorylation. This combination imparts a distinct set of chemical and physical properties, making it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific interactions with biological molecules.

Properties

CAS No.

94158-70-0

Molecular Formula

C13H8F21O5P

Molecular Weight

674.14 g/mol

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl) dihydrogen phosphate

InChI

InChI=1S/C13H8F21O5P/c14-4(15,1-3(35)2-39-40(36,37)38)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)34/h3,35H,1-2H2,(H2,36,37,38)

InChI Key

NQLRFTJXTHUSEC-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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